molecular formula C14H18N2O B3146550 9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one CAS No. 6029-43-2

9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one

Cat. No.: B3146550
CAS No.: 6029-43-2
M. Wt: 230.31 g/mol
InChI Key: UZHDFTCCJFETLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidin-6-one derivatives involves a sequential four-component reaction . The process involves the formation of diversely substituted 9-nitro-1,2,3,4,7,8-hexahydro-6H-pyrido[1,2-a]pyrimidin-6-ones from the reaction of Meldrum’s acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene and various diamines in the presence of p-toluene sulfonic acid (PTSA) as an acidic catalyst in water as a green solvent .

Scientific Research Applications

Synthesis of Novel Compounds

  • The compound 9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one has been utilized in the synthesis of novel spiro pyrano[2,3-d]thiazolo[3,2-a]pyrimidine derivatives, indicating its potential in creating unique chemical structures (Ling et al., 2013).

Chemical Reactivity and Tautomerism Studies

  • Studies have focused on the chemical reactivity and tautomerism of derivatives of this compound. These studies provide insights into the compound's chemical behavior and potential applications in various chemical reactions (Breining et al., 1985).

Development of New Heterocyclic Systems

  • The compound has been used in creating new heterocyclic systems, such as the tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system. This advancement demonstrates its role in expanding the diversity of heterocyclic chemistry (Hermecz et al., 1991).

Aldose Reductase Inhibitors

  • Derivatives of pyrido[1,2-a]pyrimidin-4-one, a related compound, have been investigated as aldose reductase inhibitors, showing the potential pharmaceutical applications of similar compounds (La Motta et al., 2007).

Synthesis of Anticancer and Anti-inflammatory Agents

  • Novel pyrazolopyrimidines derivatives, structurally related to this compound, have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting the compound's potential in medicinal chemistry applications (Rahmouni et al., 2016).

Properties

IUPAC Name

9a-phenyl-2,3,4,7,8,9-hexahydro-1H-pyrido[1,2-a]pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-8-4-9-14(12-6-2-1-3-7-12)15-10-5-11-16(13)14/h1-3,6-7,15H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHDFTCCJFETLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCCNC2(C1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

19.2 Parts of 4-benzoyl-butyric acid and 9 parts of 1,3-propanediamine are heated for 21/2 hours at 150°-160°. The reaction mixture is cooled to about 60°, extracted with hot ethyl acetate and the solution obtained is clarified over charcoal. On concentrating, the reaction product precipitates and is purified by recrystallisation from ethyl acetate. The melting point of the 9a-phenyl-octahydro-6H-pyrido[1,2-a]pyrimidin -6-one of the formula ##STR34## obtained is 142.5°. The following compound is obtained in an analogous manner:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one
Reactant of Route 2
9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one
Reactant of Route 3
9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one
Reactant of Route 4
9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one
Reactant of Route 5
9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one
Reactant of Route 6
9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one

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